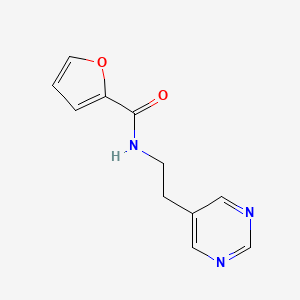![molecular formula C18H20N6O B2711153 1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea CAS No. 219658-25-0](/img/no-structure.png)
1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea is a heterocyclic compound with a complex structure. It belongs to the class of pyrido[2,3-d]pyrimidines, which are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . These compounds have drawn attention due to their resemblance to nitrogen bases found in DNA and RNA.
Synthesis Analysis
The synthetic methods for obtaining pyrido[2,3-d]pyrimidine-7(8H)-ones (the specific subclass of interest) can involve starting from either a preformed pyrimidine ring or a pyridine ring. Researchers have developed various approaches to access these compounds, and the synthetic routes have been documented in the literature .
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea consists of a pyrido[2,3-d]pyrimidine ring system. The specific arrangement of atoms and functional groups within this structure plays a crucial role in its biological activity and interactions with receptors .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, cyclization, and functional group transformations. Investigating its reactivity and potential reactions is essential for understanding its behavior in different contexts .
Mechanism of Action
The precise mechanism of action for 1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea remains an active area of research. It likely interacts with specific biological targets, such as enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its mode of action .
properties
CAS RN |
219658-25-0 |
|---|---|
Product Name |
1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea |
Molecular Formula |
C18H20N6O |
Molecular Weight |
336.399 |
IUPAC Name |
1-(2-amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea |
InChI |
InChI=1S/C18H20N6O/c1-18(2,3)24-17(25)23-15-13(11-7-5-4-6-8-11)9-12-10-20-16(19)22-14(12)21-15/h4-10H,1-3H3,(H4,19,20,21,22,23,24,25) |
InChI Key |
YJOFXQWQYIOWNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)


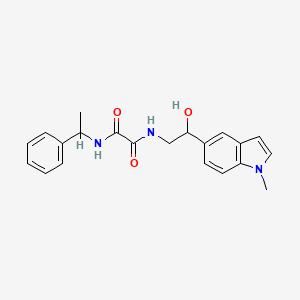
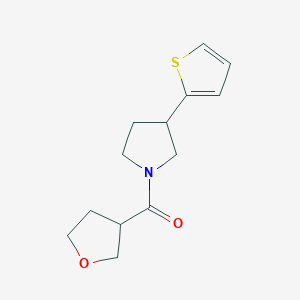
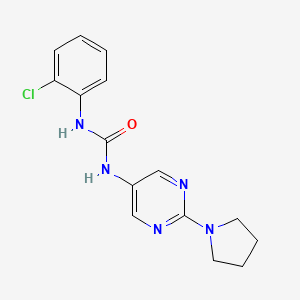
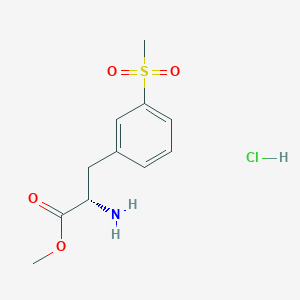
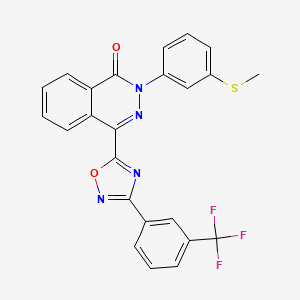
![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)
